Dimethylgallium azide

Description

Contextualizing Organogallium Azides in Advanced Materials Science

Organogallium azides are a class of compounds that serve as crucial building blocks in materials science, primarily for the production of Group III-V semiconductors. illinois.edu These materials, particularly gallium nitride (GaN), are fundamental to the manufacturing of modern high-performance electronic and optoelectronic devices. acs.org The unique properties of GaN, such as its wide bandgap, have enabled the development of high-brightness blue light-emitting diodes (LEDs), lasers, and high-power transistors. illinois.eduacs.org

The challenge in synthesizing high-purity GaN lies in controllably combining a gallium source with a reactive nitrogen source at the atomic level. dtic.mil Organogallium azides, like dimethylgallium azide (B81097), are designed to overcome this challenge by containing a pre-formed bond between gallium and nitrogen within a single molecule. ibm.comosti.gov This intrinsic structure facilitates the formation of GaN with precise stoichiometry. illinois.edu The thermal decomposition of these azide compounds typically proceeds cleanly, releasing nitrogen gas and depositing a thin film of the desired nitride material. vulcanchem.com

Significance of Single-Source Precursors in III-V Nitride Epitaxy

In the fabrication of semiconductor devices, the growth of crystalline thin films—a process known as epitaxy—requires exceptionally high precision. Chemical Vapor Deposition (CVD) is a widely used industrial technique for this purpose. illinois.edu The choice of chemical precursors is paramount to the quality of the resulting film.

Single-source precursors are compounds that contain all the necessary elements for the desired material in one molecule. For GaN synthesis, a single-source precursor like dimethylgallium azide contains both the group III element (gallium) and the group V element (nitrogen). ibm.comosti.gov This approach offers several distinct advantages over traditional dual-source methods, which use separate precursors for gallium (e.g., trimethylgallium) and nitrogen (e.g., ammonia). dtic.mil

The primary advantages of single-source precursors include:

Improved Stoichiometry: The fixed 1:1 ratio of gallium to the azide group in the precursor molecule helps ensure the formation of stoichiometric GaN. illinois.edu

Lower Deposition Temperatures: The pre-formed Ga-N₃ bond can lead to lower decomposition temperatures, which is beneficial for device manufacturing. cambridge.org

Simpler and Safer Handling: Using one chemical instead of two can simplify the delivery system for the CVD reactor and can potentially avoid the use of large quantities of corrosive gases like ammonia (B1221849). illinois.edu

Early attempts with adducts such as (CH₃)₃Ga•NH₃ were often unsuccessful because the weak gallium-nitrogen bond would break during decomposition, leading to a loss of the desired 1:1 stoichiometry. illinois.edu The stronger, covalent Ga-N₃ linkage in this compound provides a more robust pathway to high-quality GaN films. illinois.edu

Historical Development and Initial Investigations of this compound

While the chemistry of organic azides dates back to their discovery by Peter Griess in 1864 and subsequent work by Theodor Curtius in the 1890s, the specific investigation of organogallium azides for materials science is a more recent development. nih.govwikipedia.org this compound, in particular, emerged as a compound of significant interest in the late 20th century.

Key initial investigations focused on its synthesis, structural characterization, and potential as a precursor for GaN. A pivotal study published in 1990 detailed the X-ray crystal structure of the this compound polymer and confirmed its utility as a GaN precursor. swansea.ac.ukacs.org This research established that in the solid state, the compound exists not as a simple monomer but as a polymer, a structural feature that enhances its thermal stability. vulcanchem.com

Subsequent research has explored its decomposition pathways and its performance in CVD processes. vulcanchem.comresearchgate.net It is typically synthesized through a metathesis reaction between dimethylgallium chloride and sodium azide in an anhydrous solvent under an inert atmosphere. vulcanchem.com Studies have detailed how deposition conditions, such as substrate temperature, can be tuned to produce either amorphous or crystalline epitaxial GaN films. vulcanchem.comresearchgate.net

Research Findings and Data

Crystallographic and Structural Data

X-ray diffraction studies have revealed that this compound exists as a polymeric chain in the solid state. The gallium atoms are bridged by the azide ligands, creating a stable structure. vulcanchem.com

| Parameter | Value | Reference |

| Crystal System | Monoclinic | vulcanchem.com |

| Space Group | P2₁/c | vulcanchem.com |

| Gallium Coordination | Trigonal Planar | vulcanchem.com |

| Ga–N Bond Length | 1.95–2.10 Å | vulcanchem.com |

| N–N–N Bond Angle | 172° | vulcanchem.com |

| Polymerization | μ-1,3 Bridging Azide | vulcanchem.com |

Vibrational Spectroscopy Data (Raman)

Raman spectroscopy shows that the fundamental structure of the compound is largely retained when dissolved in a solvent like diethyl ether, with only minor shifts in vibrational frequencies. This suggests that it likely exists as oligomers in solution rather than dissociating completely into monomers. acs.org

| Wavenumber (cm⁻¹) (Solid) | Wavenumber (cm⁻¹) (Solution) | Assignment | Reference |

| 546 | 542 | νs(CGaC) | acs.org |

| 604 | 598 | νs(CGaC) | acs.org |

| 1215 | 1215 | δ(CH₃) | acs.org |

| 1251 | 1251 | νs(N₃) | acs.org |

| 2125, 2135 | 2125, 2135 | νas(N₃) | acs.org |

νs = symmetric stretch, νas = asymmetric stretch, δ = bending

Thermal Decomposition and GaN Film Deposition

This compound serves as an effective single-source precursor for depositing GaN films via CVD. The properties of the resulting film are highly dependent on the substrate temperature.

| Parameter | Value / Observation | Reference |

| Decomposition Temp. | > 250°C (exothermic) | vulcanchem.com |

| Activation Energy | 63 kJ/mol | vulcanchem.com |

| Decomposition Products | GaN (solid), N₂ (gas) | vulcanchem.com |

| Deposition Temp. (Amorphous GaN) | 250–475°C | vulcanchem.comresearchgate.net |

| Deposition Temp. (Epitaxial GaN) | 580–650°C | vulcanchem.comresearchgate.net |

| Bandgap of Deposited GaN | 3.3–3.4 eV | vulcanchem.comresearchgate.net |

Structure

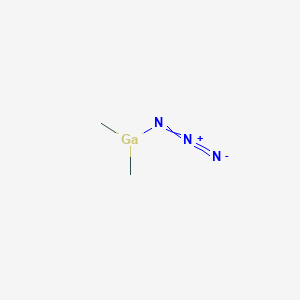

2D Structure

Properties

CAS No. |

132240-18-7 |

|---|---|

Molecular Formula |

C2H6GaN3 |

Molecular Weight |

141.81 g/mol |

IUPAC Name |

azido(dimethyl)gallane |

InChI |

InChI=1S/2CH3.Ga.N3/c;;;1-3-2/h2*1H3;;/q;;+1;-1 |

InChI Key |

NAJHZDAWUQKNLV-UHFFFAOYSA-N |

Canonical SMILES |

C[Ga](C)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation of Dimethylgallium Azide

Salt Metathesis Routes for Dimethylgallium Azide (B81097) Synthesis

The most conventional and widely employed method for synthesizing dimethylgallium azide and related organogallium azides is through a salt metathesis or salt elimination reaction. rsc.orgsuny.eduwikipedia.org This strategy is predicated on a double displacement reaction involving a dialkylgallium halide and an alkali metal azide. wikipedia.org

The archetypal synthesis for this compound involves the reaction of dimethylgallium chloride with sodium azide. vulcanchem.com This reaction is typically performed in an anhydrous organic solvent. The thermodynamic driving force for the reaction is the formation of a stable, insoluble salt, typically sodium chloride (NaCl), which precipitates out of the reaction mixture, thereby driving the equilibrium towards the formation of the desired organogallium azide. rsc.org

The general reaction can be represented as: (CH₃)₂GaCl + NaN₃ → (CH₃)₂GaN₃ + NaCl

This straightforward approach has been successfully applied to a range of bis(organo)gallium azides, yielding the desired products in good yields. rsc.org While this compound itself is a key target, analogous compounds have been synthesized using this reliable method, demonstrating its versatility. For instance, reactions between other diorganogallium chlorides (R₂GaCl) and sodium azide have been used to prepare compounds where the R group is larger, such as n-butyl or mesityl. rsc.org The physical state of the resulting dialkylgallium azide product varies depending on the nature of the organic substituents on the gallium atom. rsc.org

| R Group in R₂GaN₃ | Reactants | Physical State of Product |

| n-Butyl (n-Bu) | (n-Bu)₂GaCl, NaN₃ | Liquid |

| s-Butyl (s-Bu) | (s-Bu)₂GaCl, NaN₃ | Liquid |

| Mesityl (Mes) | Mes₂GaCl, NaN₃ | Solid |

This table summarizes the synthesis of various dialkylgallium azides via salt metathesis, based on findings from related research. rsc.org

The characterization of these compounds relies on various analytical techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, mass spectrometry, and elemental analysis to confirm their structure and purity. rsc.orgacs.org In the solid state, this compound has a polymeric structure where the azide group bridges two gallium atoms, forming a helical chain.

Exploration of Alternative Synthetic Pathways to Organogallium Azides

While salt metathesis is a robust method, research has also ventured into alternative pathways to access organogallium azides, often seeking milder conditions, different reactivity, or precursors with enhanced safety or solubility profiles.

One notable alternative involves the use of trimethylsilyl (B98337) azide ((CH₃)₃SiN₃) as the azide source. wikipedia.org Trimethylsilyl azide can be prepared from the reaction of trimethylsilyl chloride and sodium azide and serves as a soluble and often safer equivalent of hydrazoic acid. wikipedia.orgorgsyn.org A key example demonstrating this alternative approach is the reaction of trimethylsilyl azide with gallium trichloride (B1173362) (GaCl₃). This reaction forms a novel Lewis acid-base adduct, (H₃C)₃SiN₃·GaCl₃. Subsequent low-temperature decomposition of this adduct proceeds via the elimination of trimethylsilyl chloride ((CH₃)₃SiCl) to yield dichlorogallium azide (Cl₂GaN₃).

(H₃C)₃SiN₃ + GaCl₃ → (H₃C)₃SiN₃·GaCl₃ (H₃C)₃SiN₃·GaCl₃ → Cl₂GaN₃ + (CH₃)₃SiCl

This method provides a carbon- and hydrogen-free inorganic precursor to gallium nitride, showcasing a pathway that avoids the direct use of alkali metal azides in the final step. This principle can be extended to organogallium halide precursors. The reaction between an organogallium halide and trimethylsilyl azide would proceed through a metathesis mechanism where the formation of a volatile silyl (B83357) halide drives the reaction forward. organic-chemistry.org

| Synthetic Route | Azide Source | Gallium Precursor | Key Byproduct |

| Salt Metathesis | Sodium Azide (NaN₃) | Dimethylgallium Chloride ((CH₃)₂GaCl) | Sodium Chloride (NaCl) |

| Silyl Azide Route | Trimethylsilyl Azide ((CH₃)₃SiN₃) | Gallium Trichloride (GaCl₃) | Trimethylsilyl Chloride ((CH₃)₃SiCl) |

This table contrasts the conventional salt metathesis route with the trimethylsilyl azide alternative for preparing gallium azide compounds. vulcanchem.com

Further explorations into novel reactivity include the reaction of organic azides with other Group 13 Lewis acids, such as dichlorogallium hydride (HGaCl₂), which has been developed as a radical reaction for synthesizing organogallium compounds. unibo.it Additionally, reactions of potassium alumanyl complexes with organic azides have been shown to yield tetrazenylaluminates or imidoaluminates, indicating different potential reaction pathways for azides with Group 13 elements beyond simple substitution. mdpi.com

Methodological Considerations for the Synthesis of Air-Sensitive Organometallic Azides

The synthesis and manipulation of this compound and related organometallic azides are governed by stringent safety and handling protocols due to their dual hazardous nature: high reactivity with air and moisture, and the potential for explosive decomposition. fishersci.comstanford.edu

Inert Atmosphere Techniques: Organogallium compounds, including this compound, are sensitive to air and moisture. researchgate.netlibretexts.org Therefore, all synthetic manipulations must be performed under an inert atmosphere, such as dry nitrogen or argon. acs.org This is achieved using specialized laboratory equipment like Schlenk lines or glove boxes. fishersci.comwhiterose.ac.uk A Schlenk line is a vacuum/inert gas manifold that allows for the assembly of glassware and the execution of reactions in an environment free of oxygen and water. umich.edu All glassware must be rigorously dried, typically in an oven, and assembled while hot, followed by several cycles of evacuation and refilling with inert gas to remove any adsorbed atmospheric contaminants. umich.eduthieme-connect.de

Solvent and Reagent Handling: Solvents used in these syntheses must be anhydrous and deoxygenated. This is typically accomplished by distillation from appropriate drying agents or by passing them through a solvent purification system. mdpi.com The transfer of air-sensitive liquids and solutions is performed using gas-tight syringes or cannulas, which are double-tipped needles that allow for the transfer of liquids from one sealed vessel to another under a positive pressure of inert gas. fishersci.comumich.edu

Hazards of the Azide Group: The azide functional group imparts a significant energetic potential to the molecule. Both inorganic and organic azides can be shock-sensitive and may decompose explosively when subjected to heat, friction, or light. stanford.edupitt.edu Specific precautions for handling azides include:

Avoiding Metals: Metal spatulas should never be used to handle azides, as this can lead to the formation of highly shock-sensitive heavy metal azides. pitt.eduunm.edu Plastic or ceramic spatulas are used instead.

Solvent Choice: Halogenated solvents like dichloromethane (B109758) or chloroform (B151607) must be avoided, as they can react with azides to form dangerously explosive compounds such as diazidomethane. stanford.eduunm.edu

Acid Incompatibility: Contact with acids must be strictly avoided, as it can lead to the formation of hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive. wikipedia.orgresearchgate.net Azide-containing waste must be collected in separate, clearly labeled containers and must not be mixed with acidic waste streams. pitt.edu

Purification: The purification of this compound is often accomplished by sublimation, a technique suitable for volatile, air-sensitive solids. researchgate.net This must be done with great care, avoiding excessive heat. Concentrating azide solutions by rotary evaporation is generally discouraged due to the risk of concentrating the material to an explosive state. stanford.edu

By adhering to these rigorous methodological considerations, the synthesis of this compound can be performed with a greater degree of safety and control, enabling the preparation of this valuable but hazardous chemical compound.

Advanced Structural Characterization and Polymorphism of Dimethylgallium Azide

Polymeric and Oligomeric Architectures of Dimethylgallium Azide (B81097) in Solid and Solution States

Dimethylgallium azide, with the chemical formula (CH₃)₂GaN₃, exhibits different structural architectures depending on its physical state. In the solid state, the compound adopts a polymeric structure. acs.orgvulcanchem.com This was a revision of earlier reports which had suggested the presence of trimeric subunits based on initial spectroscopic studies. acs.org The polymeric nature was unequivocally confirmed through single-crystal X-ray diffraction analysis, which revealed that gallium atoms are bridged by μ-1,3-azide ligands. vulcanchem.com

X-ray Crystallographic Analysis of Solid-State this compound

X-ray crystallography has been the definitive technique for elucidating the precise solid-state structure of this compound. The analysis confirms that the compound does not exist as discrete molecules but as a one-dimensional polymer. The fundamental repeating unit, Me₂GaN₃, arranges into an infinite helical chain that propagates along the a-axis of an orthorhombic unit cell.

Within this polymeric chain, the gallium atoms are connected by the α-nitrogen atom of the azide groups, creating a -Ga-N-Ga-N- backbone. This bridging by the azide ligand is a central feature of its solid-state architecture. The Ga-N bond distances in this polymeric chain are reported to be approximately 2.04 Å.

| Feature | Description |

| Crystal System | Orthorhombic |

| Solid-State Architecture | One-dimensional polymer |

| Polymer Orientation | Forms a spiral (helical) chain along the a-axis |

| Bridging Ligand | The azide (N₃) group links gallium centers |

| Coordination | Gallium atoms are bridged by the α-nitrogen of the azide |

Spectroscopic Techniques for Molecular Structure Elucidation

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides significant insight into the bonding and structure of this compound in different states. acs.org The azide group itself is a useful vibrational probe, as it displays a strong and distinct absorption band in the infrared spectrum. nih.gov

A comparison of the Raman spectra of this compound as a solid polymer and in a diethyl ether solution reveals only minor differences in the vibrational frequencies. acs.org The asymmetric azide stretching vibrations (νₐₛ(N₃)) appear at 2125 and 2135 cm⁻¹ in the solid state, and these frequencies show no shift when the compound is dissolved. acs.org Similarly, the symmetric GaC₂ stretching mode, which is the most intense peak in the Raman spectrum, shows only a very small frequency decrease from 546 cm⁻¹ in the solid to 542 cm⁻¹ in solution. acs.org This spectral similarity strongly supports the model that the local structure of the oligomers in solution closely resembles that of the polymer in the solid state. acs.org

| Vibrational Mode | Solid-State Frequency (cm⁻¹) | Solution Frequency (cm⁻¹) |

| νₐₛ(N₃) | 2135 | 2135 |

| νₐₛ(N₃) | 2125 | 2125 |

| νₛ(N₃) | 1251 | 1251 |

| δ(CH₃) | 1215 | 1215 |

| νₛ(GaC₂) | 604 | 598 |

| νₛ(GaC₂) | 546 | 542 |

| δ(CGaC) | 242 | Broad shoulder |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁴N, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for determining the structure of compounds in solution. For organometallic species like this compound, ¹H and ¹³C NMR would provide information about the methyl groups attached to the gallium center, while ¹⁴N and ¹⁵N NMR would offer direct insight into the electronic environment of the nitrogen atoms within the crucial azide ligand.

However, detailed studies reporting the specific chemical shifts and coupling constants from ¹H, ¹³C, ¹⁴N, or ¹⁵N NMR spectra for this compound are not extensively documented in the surveyed literature. The analysis is complicated by several factors inherent to these nuclei. The primary nitrogen isotope, ¹⁴N, is a quadrupolar nucleus, which often leads to very broad signals that can be difficult to observe with high resolution. huji.ac.il While ¹⁵N has a spin of ½ and yields sharp lines, its very low natural abundance (0.37%) and low gyromagnetic ratio result in a significant sensitivity penalty, often requiring isotopic enrichment for successful detection. wikipedia.org

Mass Spectrometric Analysis for Oligomeric Species

Mass spectrometry provides compelling evidence for the existence of oligomeric species of this compound, particularly in the gas phase. Analysis of the solid compound using electron impact ionization mass spectrometry results in extensive fragmentation, but crucially, no monomeric fragment corresponding to Me₂GaN₃ (m/z 142) is observed.

The resulting mass spectrum is dominated by peaks corresponding to oligomeric fragments. The most intense peak is found at a mass-to-charge ratio (m/z) of 433 amu, which corresponds to a trimeric subunit, [(CH₃)₂GaN₃]₃. Furthermore, a fragment with the highest mass value is observed at 533 amu, which has been assigned as a tetrameric species that has lost an azide group, {[(CH₃)₂GaN₃]₄ - N₃}. The absence of the monomer and the prevalence of these larger fragments strongly indicate that the oligomeric associations are stable enough to be detected in the gas phase during the analysis.

| Mass-to-Charge Ratio (m/z) | Assigned Fragment | Significance |

| 142 | [(CH₃)₂GaN₃] | Not Observed |

| 433 | [(CH₃)₂GaN₃]₃ | Most intense peak, indicating stable trimer |

| 533 | {[(CH₃)₂GaN₃]₄ - N₃} | Highest mass peak, indicating tetrameric species |

Electronic Structure and Spectroscopic Phenomena of Dimethylgallium Azide

Luminescence Properties and Mechanisms (Azide to Gallium Charge Transfer and Metal-Centered Contributions)

Dimethylgallium azide (B81097) is luminescent at cryogenic temperatures, a property observed in both its polycrystalline solid form and when dissolved in frozen organic glasses. acs.orgresearchgate.net However, this luminescence is not observed at room temperature. acs.org The emission from Me₂GaN₃ is characterized by a broad, unresolved band, indicative of emission from a state that is significantly geometrically distorted relative to the ground state.

The origin of this emission is assigned to a lowest-energy electronic transition that is primarily an azide-to-gallium ligand-to-metal charge transfer (LMCT). acs.orgresearchgate.net This assignment is supported by semi-empirical molecular orbital calculations performed on a trimeric model, [Me₂GaN₃]₃, which serves as an analogue for the polymeric and oligomeric species. acs.org These calculations reveal that the highest occupied molecular orbital (HOMO) is largely composed of the azide π nonbonding orbital, although a nearby gallium-centered orbital also contributes to a cluster of high-energy occupied orbitals. acs.org The lowest unoccupied molecular orbital (LUMO) is predominantly gallium 4p in character, with smaller contributions from the azide π* antibonding and gallium 4s orbitals. acs.org

Consequently, the primary electronic transition is best described as N(πₙₑ) → Ga(4p). acs.org The calculations also suggest that the transition possesses some degree of metal-centered (d → p) and ligand-to-ligand charge-transfer character. acs.org The observed short lifetime of the luminescence at 15 K, which is less than 20 nanoseconds, indicates that the emission is a spin-allowed process. acs.org

In its solid polymeric state at 15 K, the emission spectrum shows a peak maximum at 22,300 cm⁻¹ with a distinct shoulder at approximately 20,000 cm⁻¹. acs.org The full width at half-maximum (FWHM) is substantial, at 6,700 cm⁻¹, underscoring the broad nature of the emission band. acs.org

Electronic Absorption and Excitation Spectroscopy

The electronic absorption and excitation spectra of dimethylgallium azide provide further insight into its excited-state landscape. The room-temperature electronic absorption spectrum, measured in a diethyl ether solution, features a weak and unresolved band with a maximum at 29,150 cm⁻¹. acs.org The low intensity of this band is reflected in its small molar extinction coefficient of 2.4 M⁻¹ cm⁻¹. acs.org

The excitation spectrum, which maps the efficiency of different wavelengths in producing luminescence, was recorded for the solid polycrystalline sample at 77 K. It consists of a single, unresolved broad band with a peak maximum at 27,400 cm⁻¹. acs.org A key feature in both the solid-state and solution measurements is the overlap between the low-energy side of the excitation/absorption band and the high-energy side of the emission band. acs.org This overlap is characteristic of many luminescent molecules and relates to the energy difference between absorption to a higher vibrational level of the excited state and emission from the lowest vibrational level of the excited state (the Stokes shift).

The key spectroscopic data for this compound are summarized in the table below.

| Medium | Measurement Type | Temperature (K) | Peak Maximum (cm⁻¹) | Molar Extinction Coefficient (M⁻¹ cm⁻¹) |

|---|---|---|---|---|

| Polycrystalline Solid | Emission | 15 | 22,300 | N/A |

| Polycrystalline Solid | Excitation | 77 | 27,400 | N/A |

| Diethyl Ether Solution | Emission (Frozen Glass) | 77 | Not specified, but blue-shifted from solid | N/A |

| Diethyl Ether Solution | Absorption | Room Temp. | 29,150 | 2.4 |

Correlation of Electronic Structure with Oligomeric/Polymeric State

The structure of this compound is highly dependent on its physical state, which in turn influences its electronic properties. X-ray crystallography has definitively shown that in the solid state, Me₂GaN₃ exists as a coiled polymer. acs.orgresearchgate.net This corrected earlier reports based on vibrational spectroscopy that had suggested the presence of trimeric subunits. acs.org

In solution (such as frozen diethyl ether glass), the emitting species are believed to be moderate chain-length oligomers. acs.orgresearchgate.net A crucial observation is the pronounced similarity between the luminescence and Raman spectra of the solid polymer and the frozen solution. acs.org This spectral similarity strongly suggests that the electronic structure of the oligomers in solution is very close to that of the bulk polymer. acs.org The fundamental nature of the azide-to-gallium charge transfer transition is therefore conserved regardless of the degree of polymerization, provided the oligomer is of a sufficient chain length. acs.org

A subtle but important difference is that the emission spectrum from the frozen glass is slightly blue-shifted (shifted to a higher energy) compared to the emission from the solid polymer. acs.org This shift is consistent with the quantum confinement effects expected in shorter-chain oligomers. While the chains are long enough to exhibit polymer-like electronic behavior, their finite length results in a slightly larger HOMO-LUMO gap compared to the effectively infinite chain of the bulk polymer. acs.org It is likely that in solution, a distribution of oligomer chain lengths exists, and the resulting emission is a composite from this variety of species. acs.org

Theoretical and Computational Chemistry of Dimethylgallium Azide

Ab Initio Molecular Orbital Calculations for Bonding and Electronic Configuration

Ab initio molecular orbital methods, which are based on first principles of quantum mechanics without the inclusion of experimental data, have been instrumental in elucidating the bonding and electronic properties of dimethylgallium azide (B81097). dtic.mil These calculations solve the Schrödinger equation for the molecular system, providing a detailed picture of the electronic structure. dtic.mil

Post-self-consistent field (SCF) ab initio molecular orbital methods have been applied to screen organometallic source materials, including dimethylgallium azide, for their suitability in the low-temperature, photo-assisted growth of group-III nitride epitaxial films. researchgate.net These studies examine the molecular properties of related species like dimethylgalliumnitrene ((CH₃)₂GaN), which is a potential intermediate in the decomposition of the azide. researchgate.net The calculations focus on the stability and reactivity of these molecules to predict their behavior during chemical vapor deposition processes. researchgate.net

The electronic configuration of acyl azides, which share the azide functional group, has been shown to be significantly influenced by the group attached to the azide moiety. nih.gov Ab initio calculations at the Restricted Hartree-Fock (RHF) level, for instance using the 6-311G* basis set, reveal that the arrangement and energies of molecular orbitals in these compounds are distinct from those in simpler aryl or alkyl azides. nih.gov This highlights the importance of the dimethylgallium group in determining the electronic structure of (CH₃)₂GaN₃. The molecular orbital configuration is fundamental to understanding the molecule's bond order, bond length, and bond strength. doubtnut.com

Table 1: Overview of Ab Initio Methods and Their Focus in Azide Chemistry

| Method | Focus of Study | Key Insights | Reference |

| Post-SCF Ab Initio MO | Screening of organometallic precursors | Suitability for photo-assisted growth of GaN films | researchgate.net |

| Post-SCF Ab Initio MO | Properties of (CH₃)₂GaN intermediate | Examination of stability and reactivity | researchgate.net |

| RHF/6-311G* | Electronic structure of acyl azides | Influence of the attached group on molecular orbitals | nih.gov |

Density Functional Theory (DFT) Investigations of Molecular and Oligomeric Systems

Density Functional Theory (DFT) has emerged as a powerful and efficient computational tool for investigating the electronic structure and properties of molecules like this compound. mdpi.comnih.govsapub.org DFT methods, such as the widely used B3LYP functional, calculate the electronic energy based on the electron density, offering a balance between computational cost and accuracy. mdpi.comsapub.org

DFT studies have been employed to explore the structure of this compound in both its monomeric and oligomeric forms. In the solid state, (CH₃)₂GaN₃ exists as a polymer. researchgate.net Investigations into its luminescent properties at low temperatures, both as a polycrystalline solid and in frozen organic glasses, suggest that the emitting species are likely moderate chain length oligomers in the glass and polymers in the solid. researchgate.net DFT calculations help to understand the charge transfer characteristics of these systems, with emission often assigned to an azide-to-gallium charge transfer. researchgate.net

Furthermore, DFT is used to study various aspects of related organometallic systems and reaction pathways. For instance, calculations on organogallium precursors for GaN deposition have shown that the replacement of alkyl groups is thermodynamically viable during the chemical vapor deposition (CVD) process. researchgate.net DFT has also been used to study the decomposition pathways of various azides, confirming that the initial step often involves the fission of the N-N bond, leading to the release of molecular nitrogen and the formation of either an imine or a nitrene intermediate. researchgate.net

Table 2: Applications of DFT in the Study of this compound and Related Systems

| System Studied | DFT Functional/Level | Key Findings | Reference |

| This compound Oligomers | Not Specified | Luminophores are likely oligomers or polymers; emission is attributed to azide-to-gallium charge transfer. | researchgate.net |

| Carbamoyl Azide Decomposition | B3LYP/6-311++G(d,p) | The primary decomposition step is the non-homolytic fission of the N-N bond. | researchgate.net |

| (CH₃)ₓGaNHₓ Isomers | DFT | Ga-H and N-H bond formation is thermodynamically favored, suggesting alkyl group replacement is viable in CVD. | researchgate.net |

Analysis of Adiabatic Potential Energy Surfaces Governing Decomposition Pathways

The decomposition of a molecule is fundamentally governed by its potential energy surface (PES), which maps the energy of the system as a function of its atomic coordinates. nih.gov Adiabatic potential energy surfaces, where the electronic state of the system remains constant during the process, are crucial for understanding reaction mechanisms. researchgate.netumn.edu

For azide decomposition, the process often involves transitions between different electronic states (e.g., singlet and triplet states), which can be visualized as crossings or conical intersections on the PES. researchgate.net High-level ab initio calculations, such as the complete active space self-consistent field (CASSCF) method followed by second-order multireference perturbation theory (CASPT2), are used to map these surfaces for simple azides like methyl azide and ethyl azide. researchgate.net These studies show that N₂ extrusion can proceed through competitive spin-allowed (singlet) and spin-forbidden (triplet) channels. researchgate.net The topography of the PES, including the location of transition states and the presence of narrow acceptance cones, can dictate the reaction outcomes and the energy distribution in the products. nih.gov

While direct studies on the adiabatic PES of this compound are not widely published, the principles derived from simpler azides are applicable. The decomposition would be governed by the features of its ground and excited state PESs. nih.gov The calculation of these surfaces is computationally intensive but essential for a complete understanding of the reaction dynamics, revealing the minimum energy paths and the barriers to decomposition. nih.govresearchgate.net

Computational Modeling of Thermal and Photolytic Decomposition Processes

Computational modeling provides detailed mechanistic insights into the thermal and photolytic decomposition of this compound, which are key processes for its application in depositing GaN films. researchgate.net

Thermal Decomposition: The thermal decomposition of azides has been extensively studied using computational methods. researchgate.net Quantum chemical models based on ab initio and DFT methods are used to simulate postulated reaction paths. researchgate.net For related azides, these models have identified several possible pathways, including:

Spin-allowed and spin-forbidden N-N bond fission to form a nitrene intermediate. researchgate.net

Elimination reactions. researchgate.net

Intramolecular cyclization reactions. researchgate.net

Simple bond scission of C-H, C-N, or C-C bonds. researchgate.net

For this compound, pyrolysis leads to the extrusion of N₂ and the formation of dimethylgalliumnitrene ((CH₃)₂GaN). researchgate.net Computational studies help to clarify these fundamental processes and evaluate the suitability of (CH₃)₂GaN₃ as a source for nitrene beams. researchgate.net

Photolytic Decomposition: Photolysis, or decomposition induced by light, offers a low-temperature route for generating reactive species. Computational modeling of the photolytic decomposition of this compound has been crucial in establishing it as a promising source for photo-assisted chemical beam epitaxy. researchgate.net The mechanisms of photolytic decomposition are examined using ab initio molecular orbital methods. researchgate.net These calculations help to understand how the absorption of a photon leads to the breaking of the Ga-N₃ bond and subsequent reactions. researchgate.netdtic.mil For other azides, multiconfigurational second-order perturbation theory (MS-CASPT2) has been used to investigate the photochemical decomposition, revealing the importance of intersystem crossings between electronic states (e.g., from a singlet to a triplet state) that lead to the final products. researchgate.net This type of detailed mechanistic understanding is vital for optimizing the conditions for thin-film growth.

Table 3: Summary of Computational Modeling of Decomposition Processes

| Decomposition Type | Computational Method | Key Mechanistic Insights | Reference |

| Thermal | Ab initio MO, DFT | Clarification of N₂ extrusion mechanisms and formation of dimethylgalliumnitrene. | researchgate.net |

| Thermal | DFT B3LYP/6-31G(d,p) | Study of alkene aziridination via nitrene intermediates from azide decomposition. | researchgate.net |

| Photolytic | Ab initio MO | Elucidation of photolytic decomposition mechanisms for use in photo-assisted epitaxy. | researchgate.net |

| Photolytic | MS-CASPT2 | Investigation of intersystem crossings and conical intersections in the photochemistry of related azides. | researchgate.net |

Reactivity, Thermal Decomposition, and Photolytic Degradation Mechanisms of Dimethylgallium Azide

Mechanistic Studies of Thermal Decomposition Pathways (e.g., Nitrene formation, N₂ elimination)

The thermal decomposition of azides, including organometallic variants like dimethylgallium azide (B81097), is a well-established method for generating reactive intermediates. The primary step in this process is typically the cleavage of the RN-N₂ bond, leading to the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive nitrene species. researchgate.netrsc.orgnih.gov

Theoretical and experimental studies have elucidated the fundamental processes involved in the pyrolysis of dimethylgallium azide. aip.orgaip.orgresearchmap.jp The decomposition is understood to proceed through a stepwise mechanism where the rate-determining step is the formation of the corresponding nitrene. rsc.org For this compound, this involves the elimination of a nitrogen molecule to generate dimethylgalliumnitrene, (CH₃)₂GaN.

This process is analogous to the thermal decomposition of other organic azides, which are known to form nitrene intermediates that can subsequently undergo various reactions, such as insertion or rearrangement. researchgate.netwikipedia.org In the context of materials deposition, the (CH₃)₂GaN intermediate is a key species that contributes to the formation of GaN films. vulcanchem.com The thermal decomposition of related glycidyl (B131873) azide polymers (GAP) also shows that the initial and primary decomposition stage involves the breakdown of the azide group to release N₂ gas. nih.govmdpi.com

The stability of related organometallic azides can be influenced by their molecular structure. For instance, diethylaluminum azide exists in an equilibrium between trimeric and monomeric forms in the liquid state, which can affect its decomposition behavior. researchgate.net While this compound has been studied as a monomer in theoretical calculations, intermolecular interactions could play a role in the condensed phase.

| Decomposition Step | Reactant | Key Intermediates/Products | General Mechanism |

| Initial Pyrolysis | This compound | Dimethylgalliumnitrene, Nitrogen (N₂) | Stepwise elimination of N₂ from the azide group. rsc.org |

| Subsequent Reactions | Dimethylgalliumnitrene | Gallium Nitride (film) | Surface reactions and further decomposition of the nitrene intermediate. |

Photolytic Decomposition and Generation of Reactive Intermediates (e.g., Dimethylgalliumnitrene)

Photolysis provides an alternative, often more controlled, pathway for the decomposition of this compound. By using wavelength-selective laser light, it is possible to induce the dissociation of the molecule and generate specific reactive intermediates. aip.org This technique is particularly valuable for producing beams of desired free radicals for low-temperature thin-film growth. aip.orgresearchgate.net

Ab initio molecular orbital calculations have shown that this compound is an excellent candidate for producing beams of dimethylgalliumnitrene, [(CH₃)₂GaN], via the photodissociation of energetic compound beams (PDECB) method. aip.orgaip.orgresearchmap.jp The molecule possesses the characteristics of a unimolecular metastable dye, meaning it has a chromophore (the azide group) that absorbs near-UV or visible light, leading to an excited electronic state that dissociates without a significant activation barrier. aip.org

The photolytic decomposition process can be summarized as: (CH₃)₂GaN₃ + hν → [(CH₃)₂GaN₃]* → (CH₃)₂GaN + N₂

Studies on the photolysis of various azides confirm that the primary photochemical event is the extrusion of N₂ to yield a nitrene, which can be formed in either a singlet or triplet electronic state. wikipedia.org For this compound, the photolytic generation of the biradicaloid dimethylgalliumnitrene is considered advantageous for the low-temperature, stoichiometric growth of GaN thin films. aip.orgaip.org The detection of photofragments through techniques like in-situ gas-phase luminescence and time-of-flight mass spectroscopy can provide direct evidence of the intermediates formed during photodecomposition.

| Parameter | Description | Significance |

| Precursor | This compound, (CH₃)₂GaN₃ | Acts as a "unimolecular metastable dye". aip.org |

| Method | Photodissociation of Energetic Compound Beams (PDECB) | Allows for efficient, wavelength-selective production of reactive intermediates. aip.org |

| Reactive Intermediate | Dimethylgalliumnitrene, (CH₃)₂GaN | A key biradicaloid species for low-temperature GaN growth. researchgate.netaip.org |

| Byproduct | Nitrogen, N₂ | Stable molecule eliminated during photolysis. wikipedia.org |

Role of Carrier Gases, such as Ammonia (B1221849), in Decomposition Processes during Deposition

In chemical vapor deposition (CVD) processes, carrier gases are used to transport precursor molecules to the heated substrate. spiedigitallibrary.org While inert gases like helium or nitrogen are often used, reactive carrier gases can actively participate in the decomposition and film growth chemistry. Ammonia (NH₃) is a common co-reactant in the MOCVD of GaN, serving as the nitrogen source.

When this compound is used as a single-source precursor, the role of ammonia can be complex. Studies on related organogallium azide systems have explored the function of ammonia as a reactive carrier gas. acs.org Instead of being just a passive carrier, ammonia can react with the azide precursor in the gas phase or on the substrate surface. These reactions can lead to the formation of adducts or new intermediates that influence the deposition kinetics and the quality of the resulting GaN film. acs.orgcore.ac.uk For example, the interaction between the organogallium azide and ammonia can facilitate the elimination of ligands and the formation of Ga-N bonds prior to reaching the substrate.

Conversely, the development of single-source precursors like this compound is partly driven by the goal of achieving GaN growth at lower temperatures and without the need for a large excess of ammonia, which can sometimes be detrimental to the growth process. researchgate.net

Ligand Exchange Reactions and Preferential Ammonolysis of Gallium-Azide Bonds

Ligand exchange reactions involve the replacement of one or more ligands in a coordination complex with others. xtremepape.rslibretexts.org In the context of this compound chemistry, interactions with Lewis bases like ammonia can lead to such reactions. The gallium-azide (Ga-N₃) bond is susceptible to nucleophilic attack, and its reaction with ammonia is a key example.

Research has demonstrated the preferential ammonolysis of the Ga-N₃ bond over the Ga-C (gallium-alkyl) bond in organogallium azides. acs.org When organogallium azides are treated with ammonia, the azide ligand is more readily replaced by an amido (-NH₂) group than the alkyl ligands. For instance, the reaction of diethylgallium azide with ammonia was shown to produce a dimeric species where amido and azide groups bridge two gallium centers. acs.org

This preferential reactivity is significant for GaN deposition, as it suggests a specific chemical pathway for incorporating nitrogen from ammonia into the growing film. The reaction involves the nucleophilic attack of ammonia on the gallium center, followed by the elimination of hydrazoic acid (HN₃) or direct displacement of the azide ion. acs.orgresearchgate.net

The reaction can be generalized as: R₂GaN₃ + 2NH₃ → R₂GaNH₂ + NH₄⁺N₃⁻

This reactivity highlights that the Ga-N₃ bond is a reactive site, and its interaction with ammonia provides a low-energy pathway for forming Ga-N bonds, which is a crucial step in the synthesis of GaN.

Dimethylgallium Azide As a Single Source Precursor for Gallium Nitride Gan Thin Film Deposition

Dimethylgallium azide (B81097), with the chemical formula (CH₃)₂GaN₃, has been investigated as a single-source precursor for the deposition of gallium nitride (GaN) thin films. As a single-source precursor, it contains both the gallium and nitrogen elements required for GaN formation within a single molecule. This characteristic offers potential advantages over conventional dual-source methods, such as lower deposition temperatures and simpler process control. In its solid state, dimethylgallium azide exists as a polymer. researchgate.netresearchgate.net

Coordination Chemistry and Adduct Formation of Dimethylgallium Azide

Investigations into Lewis Basicity and Donor-Acceptor Interactions

The azide (B81097) moiety (N₃⁻) in dimethylgallium azide possesses lone pairs of electrons on its nitrogen atoms, rendering it capable of acting as a Lewis base—a donor of an electron pair to a Lewis acid. Investigations into the donor-acceptor interactions of organometallic azides reveal that the nitrogen atom directly bonded to the organometallic group often serves as the electron-donating site in the formation of Lewis acid-base complexes.

The interaction between the gallium center (a Lewis acid) and the azide ligand (a Lewis base) is a classic example of a donor-acceptor bond. In the polymeric structure, the azide ligand's Lewis basicity is satisfied by bridging two gallium atoms. When an external Lewis base is introduced, it competes with the bridging azide ligands to coordinate to the Lewis acidic gallium centers. This competition leads to the cleavage of the Ga-N-Ga bridging bonds and the formation of a new donor-acceptor bond between the gallium atom and the external Lewis base.

The strength and nature of these donor-acceptor interactions can be studied using various spectroscopic and theoretical methods. For instance, infrared spectroscopy is particularly sensitive to changes in the azide group's bonding environment. The formation of an adduct typically causes a significant shift in the asymmetric stretching frequency (ν(N₃)) of the azide ligand, providing direct evidence of the electronic perturbation resulting from the new donor-acceptor interaction. acs.org The study of these interactions is crucial for understanding how to stabilize reactive species and control their chemical pathways.

Synthesis and Characterization of Adducts with Lewis Bases

The synthesis of Lewis base adducts of this compound and related organogallium azides is typically achieved through the reaction of the parent azide with a stoichiometric amount of the desired Lewis base. Alternatively, these adducts can be synthesized via salt metathesis, for example, by reacting an organogallium chloride-Lewis base adduct with an azide source like sodium azide. acs.org

A variety of Lewis bases have been successfully used to form stable adducts with organogallium azides. These include both cyclic and acyclic amines and ethers. acs.org The general reaction for adduct formation from the polymeric this compound can be represented as:

[Me₂GaN₃]ₙ + nL → n[Me₂Ga(N₃)·L]

Where 'L' represents a Lewis base.

The resulting adducts are typically less air- and moisture-sensitive than the parent polymeric azide and often exhibit improved solubility in common organic solvents, which facilitates their characterization and use. researchgate.net Characterization of these adducts is comprehensive, employing a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, ¹⁴N, and ¹⁵N NMR are used to confirm the structure of the adducts and to study dynamic processes in solution, such as ligand exchange. acs.org

Infrared (IR) Spectroscopy : The position of the azide stretching vibration (ν(N₃)) provides critical information about the coordination mode of the azide ligand (bridging vs. terminal). acs.org

Mass Spectrometry (MS) : MS helps to determine the molecular weight and fragmentation pattern of the adducts. acs.org

Elemental Analysis : This technique confirms the empirical formula of the newly synthesized compounds. acs.org

| Organogallium Azide Precursor | Lewis Base (L) | Resulting Adduct Formula | Reference |

|---|---|---|---|

| (Et)(N₃)₂Ga | Tetrahydrofuran (thf) | (Et)(N₃)₂Ga·thf | acs.org |

| (Et)(N₃)₂Ga | tert-Butylamine (H₂NᵗBu) | (Et)(N₃)₂Ga·H₂NᵗBu | acs.org |

| (Et)(N₃)₂Ga | Pyridine (py) | (Et)(N₃)₂Ga·py | acs.org |

| (Et)(N₃)₂Ga | 1-Azabicyclo[2.2.2]octane (NC₇H₁₃) | (Et)(N₃)₂Ga·NC₇H₁₃ | acs.org |

Influence of Adduct Formation on Molecular Structure and Reactivity

The formation of an adduct with a Lewis base has a significant impact on both the molecular structure and the chemical reactivity of this compound.

Structural Influence : The most dramatic structural change upon adduct formation is the depolymerization of the helical chain structure of [Me₂GaN₃]ₙ. The coordination of a Lewis base to the gallium center satisfies its electron deficiency, obviating the need for azide bridging. This results in the formation of discrete monomeric or, in some cases, dimeric units.

In a typical monomeric adduct, such as [Me₂Ga(N₃)·L], the gallium atom is four-coordinate, bonded to two methyl groups, the terminal azide ligand, and the Lewis base. This change from a bridging to a terminal azide ligand alters the Ga-N bond lengths and the internal geometry of the azide group itself. X-ray crystallographic studies on related adducts provide precise measurements of these structural changes.

| Property | In Polymeric [Me₂GaN₃]ₙ | In Monomeric Adduct [Me₂Ga(N₃)·L] | Reference |

|---|---|---|---|

| Molecular Structure | Helical polymer | Discrete monomer or dimer | acs.org |

| Azide Coordination | Bridging two Ga centers | Terminal (bonded to one Ga center) | |

| Gallium Coordination Number | Variable (in polymer) | Typically 4 | acs.org |

| Solubility | Low in common organic solvents | Generally higher | researchgate.net |

| IR ν(N₃) Frequency | Characteristic of bridging azide | Shifts significantly, characteristic of terminal azide | acs.org |

Influence on Reactivity : Adduct formation modifies the reactivity of this compound by altering the lability of the azide group and the accessibility of the gallium center. In some cases, the formation of an intramolecularly stabilized adduct, where the Lewis base is part of the substituent on the gallium atom, can lead to dynamic behavior in solution. For example, variable-temperature NMR studies on such systems have revealed intramolecular Ga-N donor-acceptor bond dynamics and bimolecular azide exchange processes. acs.org For one such system, the activation barrier for the azide exchange was determined to be approximately 50 kJ·mol⁻¹. acs.org

This modification of reactivity is critical for applications like chemical vapor deposition (CVD). The stable, volatile monomeric adducts are often better precursors for depositing GaN films than the polymeric parent compound. acs.orgacs.org The Lewis base can be chosen to dissociate at a specific temperature, releasing the reactive [Me₂GaN₃] species in the gas phase at the desired point in the deposition process. This controlled release is essential for achieving high-quality epitaxial films.

Advanced Research Trajectories and Future Outlook in Dimethylgallium Azide Chemistry

Development of Novel Synthetic Pathways for Organogallium Azides

The synthesis of organogallium azides, including dimethylgallium azide (B81097), has traditionally relied on salt metathesis reactions. However, the demand for higher purity, better stability, and tailored reactivity for applications like Metal-Organic Chemical Vapor Deposition (MOCVD) has spurred the development of more sophisticated synthetic routes.

A primary and well-established method involves the salt elimination reaction between an organogallium chloride, such as dimethylgallium chloride, and an alkali metal azide like sodium azide (NaN₃). rsc.org This approach is versatile and can be used to produce a range of dialkylgallium azides in good yields. rsc.org To enhance stability and control reactivity, Lewis base adducts of organogallium azides are synthesized. These adducts, formed by coordinating a Lewis base to the gallium center, can be more stable than the un-stabilized azide. acs.org For instance, organogallium azides like (N₃)₂₋ₐ(R)ₐGa[(CH₂)₃NMe₂]₁₋ₐ have been quantitatively synthesized from their corresponding chloro-species. acs.org

More recent research has explored pathways involving low-valent gallium species. The reaction of Ga(I) compounds with organic azides has been shown to produce novel imido-, azoimido-, and tetrazene complexes, opening up new avenues for nitrogen-rich organogallium compounds. acs.org Furthermore, efficient routes to azide-functionalized gallium hydrides, such as NHC·GaH₂N₃ (where NHC is an N-heterocyclic carbene), have been developed. rsc.org These NHC-stabilized hydrides represent a new class of precursors that could offer different decomposition pathways for GaN synthesis. rsc.org

| Synthetic Pathway | Precursors | Key Features | Example Product(s) |

| Salt Metathesis | R₂GaCl, NaN₃ | High yield, versatile for various alkyl groups. rsc.org | [Mes₂GaN₃]₂ rsc.org |

| Lewis Base Adducts | (Cl)₂₋ₐ(R)ₐGa[Donor], NaN₃ | Enhanced stability, controlled reactivity. acs.org | (N₃)₂Ga[(CH₂)₃NMe₂] acs.org |

| Low-Valent Gallium | Ga(I) or Ga(II) complexes, Organic Azides | Forms novel N-rich structures (imides, tetrazenes). acs.org | [(Lᵇ)·⁻Ga(μ-NTos)₂Ga(Lᵇ)·⁻] acs.org |

| NHC-Stabilized Hydrides | NHC·GaH₂Cl, NaN₃ | Access to azide-functionalized gallium hydrides. rsc.org | NHC·GaH₂N₃ rsc.org |

Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Understanding the reaction dynamics, from precursor synthesis to decomposition, is critical for optimizing material properties. Advanced spectroscopic techniques applied in-situ provide real-time snapshots of molecular transformations, offering insights that are unattainable through conventional endpoint analysis.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the behavior of organogallium azides in solution. acs.org Variable-temperature NMR experiments allow researchers to observe and quantify dynamic processes such as the intramolecular exchange of coordinated ligands and the bimolecular exchange of azide groups between gallium centers. acs.org For example, this technique was used to determine the activation barrier for the azide exchange process in (N₃)₂Ga[(CH₂)₃NMe₂], providing crucial kinetic data about the precursor's lability. acs.org

For gas-phase reactions, particularly during MOCVD or Atomic Layer Deposition (ALD), techniques originally developed for process monitoring are being adapted to study precursor chemistry. In-situ multiwavelength ellipsometry and laser reflectometry can monitor film growth with sub-angstrom resolution, enabling real-time observation of ligand removal and surface reactions during the decomposition of organogallium precursors. researchgate.net Mass spectrometry and Fourier-transform infrared (FTIR) spectroscopy are also employed to detect gas-phase intermediates and byproducts during deposition, helping to elucidate decomposition pathways. researchgate.net

Furthermore, Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) spectroscopy have proven invaluable for studying the reactivity of the azide group itself. These methods have been used to detect and characterize radical intermediates formed during the reaction of aromatic azides with Group 13 metal trichlorides, providing detailed mechanistic insights into the reductive conversion of azides.

High-Throughput Computational Screening for Optimized Precursor Design

The traditional trial-and-error approach to developing new MOCVD and ALD precursors is time-consuming and expensive. The future of precursor design lies in high-throughput computational screening, where vast virtual libraries of candidate molecules are rapidly evaluated based on predicted properties.

A critical property for any vapor deposition precursor is its volatility. Recently, machine learning (ML) models have been developed to accurately predict the sublimation or evaporation temperature of organometallic complexes. schrodinger.comschrodinger.com These models, trained on existing experimental data, can evaluate hundreds of candidate structures per second, identifying molecules that can be vaporized at low temperatures without premature decomposition. schrodinger.com This predictive capability allows researchers to focus synthetic efforts on the most promising candidates. schrodinger.com

Beyond volatility, Density Functional Theory (DFT) calculations are used to predict other key precursor properties, such as thermal stability and decomposition pathways. researchgate.net By calculating the thermodynamics of bond dissociation and elimination reactions for a range of potential organogallium azide structures, researchers can screen for molecules that are likely to decompose cleanly into GaN, minimizing carbon incorporation into the final material. researchgate.net

Computational Fluid Dynamics (CFD) complements these molecular-level calculations by simulating the entire MOCVD or ALD process. researchgate.netasme.org CFD models can predict how a given precursor will behave within a specific reactor geometry under various process conditions, optimizing parameters like gas flow rates and temperature to ensure uniform film growth. asme.orgresearchgate.net The integration of ML, DFT, and CFD creates a powerful in silico workflow for the rational design and optimization of next-generation organogallium azide precursors.

| Computational Technique | Purpose | Key Predicted Properties |

| Machine Learning (ML) | High-throughput screening of virtual candidates. schrodinger.comschrodinger.com | Volatility (evaporation/sublimation temperature). schrodinger.com |

| Density Functional Theory (DFT) | In-depth analysis of individual molecules. researchgate.net | Bond dissociation energies, reaction thermodynamics, decomposition pathways. researchgate.net |

| Computational Fluid Dynamics (CFD) | Simulation of the deposition process in a reactor. researchgate.netasme.org | Film growth rate, uniformity, species concentration profiles. researchgate.net |

Integration of Dimethylgallium Azide Chemistry with Emerging Nanomaterial Synthesis Methodologies

While MOCVD remains a dominant technique for GaN film growth, this compound and its derivatives are being integrated with emerging synthesis methodologies to create novel GaN nanostructures with tailored properties. These methods often operate at lower temperatures and offer greater control over morphology.

One promising approach is solvothermal synthesis . A straightforward, low-temperature (below 260 °C) solvothermal method has been reported for producing GaN nanoparticles and nanorods. uiowa.edu This technique involves the in situ synthesis of a gallium azide precursor from gallium chloride and sodium azide in a high-boiling solvent like toluene, followed by its thermal decomposition under pressure. uiowa.edu The resulting GaN is initially poorly crystalline but can be annealed to form hexagonal GaN. uiowa.edu This route bypasses the need for high-vacuum equipment and demonstrates the utility of gallium azide chemistry in solution-based processing.

Atomic Layer Deposition (ALD) is another key emerging area. ALD offers precise, monolayer-by-monolayer film growth, which is ideal for creating ultrathin and conformal GaN layers for next-generation transistors. While many ALD processes for GaN use other precursors like tris(dimethylamido)gallium(III), the fundamental properties of this compound (a pre-formed Ga-N bond, volatile nature) make it a candidate for future low-temperature thermal or plasma-enhanced ALD processes. rsc.orgscispace.com The use of single-source azide precursors in deposition processes is a recognized strategy for potentially lowering deposition temperatures and improving material quality by providing a direct 1:1 ratio of gallium to nitrogen. researchgate.netacs.org

Fundamental Investigations of Gallium-Nitrogen Multiple Bonds and Azide Reactivity in Organometallic Systems

A deeper understanding of the electronic structure of the gallium-azide bond and the fundamental reactivity of the azide ligand is crucial for controlling decomposition pathways and designing new reactions.

The reaction of organogallium compounds with azides is more complex than a simple elimination of dinitrogen (N₂). Studies on low-valent gallium species have revealed a rich reaction chemistry. For example, Ga(I) and Ga(II) compounds can react with organic azides to form not only imido-bridged complexes but also novel tetrazene-containing heterocycles. acs.org In some cases, the transiently formed, highly reactive gallium-imide intermediate ([LGa=NR]⁻) can undergo further reactions, such as [2+3] cycloaddition with another azide molecule or even the activation of inert C-H bonds. acs.orgmdpi.comnih.gov

Computational chemistry provides significant insight into the nature of the gallium-nitrogen bond. DFT calculations and Natural Bond Orbital (NBO) analysis are used to probe the electronic structure, bond lengths, and bond indices of Ga-N bonds in various environments, from the initial azide precursor to the final imide or amide products. rsc.orgmdpi.com For example, in the NHC-stabilized gallium dihydride azide, the Ga–N bond length was determined to be 1.953(4) Å. rsc.org

The reactivity of the azide group itself is a major area of study. While the classic Huisgen 1,3-dipolar cycloaddition is a cornerstone of organic chemistry, its application in organogallium systems is less explored. organic-chemistry.orgwikipedia.org Understanding how the electropositive gallium center influences the 1,3-dipolar character of the attached azide ligand could lead to new catalytic cycles or novel heterocycle syntheses. Theoretical studies on the decomposition mechanism of aryl azides show the initial step is often the cleavage of an N-N bond to release N₂ and form a nitrene intermediate, a pathway that is likely relevant to the thermal decomposition of this compound. nih.gov

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm methyl group environments (δ ~1.5 ppm for Ga-CH₃). Ga-N₃ vibrations appear as broad signals due to quadrupolar relaxation .

- Infrared (IR) Spectroscopy : Identify N₃⁻ stretches at ~2100 cm⁻¹ and Ga-C bonds at ~550 cm⁻¹. Calibrate using KBr pellets under dry conditions .

- X-Ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths (e.g., Ga-N ≈ 1.95 Å) and confirms trigonal planar geometry .

(Advanced) How should researchers design experiments to study thermal decomposition kinetics?

Q. Methodological Answer :

- Instrumentation : Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) at heating rates of 2–10°C/min under N₂ .

- Kinetic Modeling : Apply the Flynn-Wall-Ozawa isoconversional method to calculate activation energy (Eₐ) from mass-loss data. Validate with density functional theory (DFT) simulations of decomposition pathways .

- Safety Protocols : Conduct trials in sealed crucibles with pressure relief valves to manage sudden gas release .

(Advanced) How can contradictions in reported thermodynamic properties be resolved?

Q. Methodological Answer :

- Meta-Analysis : Aggregate data from 10+ studies to identify outliers. Use statistical tools (e.g., Grubbs’ test) to exclude erroneous datasets .

- Error Source Identification : Check for inconsistencies in calorimetry calibration, solvent purity, or sample handling (e.g., moisture exposure during ΔHf measurements) .

- Replication Studies : Reproduce key experiments with standardized protocols (e.g., IUPAC-recommended conditions for enthalpy determination) .

(Basic) What safety considerations are critical when handling this compound?

Q. Methodological Answer :

- Pyrophoricity : Store in flame-sealed ampules under argon. Use Schlenk lines for transfers .

- Quenching Protocols : Neutralize spills with dry sand or CO₂ fire extinguishers; avoid water due to violent reactions .

- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and face shields during synthesis .

(Advanced) How can DFT simulations enhance studies of this compound’s reactivity?

Q. Methodological Answer :

- Parameter Selection : Use hybrid functionals (e.g., B3LYP) with Ga-def2-TZVP basis sets to balance accuracy and computational cost .

- Transition State Analysis : Locate saddle points for ligand substitution reactions using nudged elastic band (NEB) methods. Compare with experimental kinetic data .

- Validation : Benchmark computed vibrational frequencies against IR/Raman spectra (RMSD < 10 cm⁻¹) .

(Advanced) What strategies elucidate ligand substitution behavior in coordination chemistry?

Q. Methodological Answer :

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor ligand exchange rates (e.g., substitution with pyridine derivatives) at millisecond resolution .

- Variable-Temperature NMR : Measure ΔG‡ for associative vs. dissociative mechanisms by tracking line broadening in ¹H NMR spectra .

- Crystallographic Snapshots : Capture intermediate species via low-temperature XRD (e.g., −150°C) to identify transient geometries .

(Basic) How should synthesis procedures be documented for reproducibility?

Q. Methodological Answer :

- Detailed Protocols : Specify exact stoichiometry, solvent drying methods (e.g., molecular sieves), and sublimation temperatures .

- Supplementary Data : Include raw NMR spectra, TGA curves, and crystallographic CIF files in supporting information .

- Error Reporting : Note batch-to-batch yield variations (±5%) and impurity thresholds (e.g., <2% Ga(CH₃)₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.